molecular formula C14H15NO5 B4943863 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B4943863
M. Wt: 277.27 g/mol
InChI Key: YUIKOFQENGNWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as DHPG, is a synthetic compound that belongs to the class of pyrrolone derivatives. This compound has been widely studied for its potential use in scientific research, particularly in the field of neuroscience. In

Mechanism of Action

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one activates mGluR1 by binding to its allosteric site, which leads to the activation of downstream signaling pathways. This results in the modulation of synaptic transmission, neuronal excitability, and plasticity. 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD) in various brain regions, including the hippocampus and cortex.
Biochemical and Physiological Effects:
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase the release of neurotransmitters such as glutamate and GABA, which are involved in synaptic transmission and plasticity. 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to modulate ion channels, including calcium channels, which are involved in neuronal excitability and synaptic transmission. Furthermore, 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have neuroprotective effects in various models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a selective agonist of mGluR1, which allows for specific modulation of this receptor subtype. Furthermore, 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has a long half-life, which allows for sustained activation of mGluR1. However, 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has a short shelf life and can degrade over time, which can affect its potency.

Future Directions

There are several future directions for research on 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of focus is the development of more potent and selective agonists of mGluR1. This could lead to the development of novel therapies for neurological disorders that involve the dysregulation of mGluR1 signaling. Another area of focus is the exploration of the role of mGluR1 in other physiological systems, such as the immune system and cardiovascular system. This could lead to the development of new therapies for diseases that involve the dysregulation of these systems. Finally, the development of new methods for the delivery of 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one could improve its solubility and shelf life, which could facilitate its use in lab experiments.

Synthesis Methods

The synthesis of 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then hydrolyzed with sodium hydroxide to yield 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. This synthesis method has been optimized to produce high yields of 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with high purity.

Scientific Research Applications

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It is a selective agonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in the regulation of synaptic plasticity and neuronal excitability. 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used to study the role of mGluR1 in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-1,2-dihydropyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-7(16)11-12(15-14(18)13(11)17)9-5-4-8(19-2)6-10(9)20-3/h4-6,12,17H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIKOFQENGNWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)NC1C2=C(C=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

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